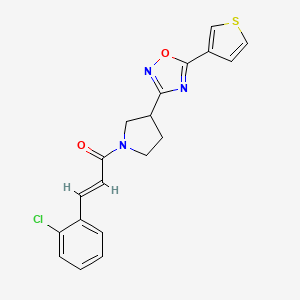

(E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c20-16-4-2-1-3-13(16)5-6-17(24)23-9-7-14(11-23)18-21-19(25-22-18)15-8-10-26-12-15/h1-6,8,10,12,14H,7,9,11H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIONWHSWYVIV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C/C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a derivative of the oxadiazole class, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 399.89 g/mol. The structure includes a chlorophenyl group, a thiophene moiety, and an oxadiazole ring, which contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its inhibitory effects on cancer cell proliferation.

Table 1: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| Doxorubicin | MCF-7 | 10.38 | Topoisomerase inhibition |

| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |

The compound exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, indicating a promising level of activity comparable to established chemotherapeutics like Doxorubicin and Tamoxifen .

The anticancer activity of this compound appears to involve several mechanisms:

- Apoptosis Induction : The compound increases the expression levels of p53 and activates caspase pathways, leading to programmed cell death in cancer cells.

- Inhibition of Key Enzymes : Similar to other oxadiazole derivatives, it may inhibit critical enzymes involved in cancer cell proliferation and survival .

- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins involved in cancer progression, indicating potential for further optimization .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the compound under discussion. In vitro assays demonstrated that modifications in the substituents significantly influenced biological activity. For example:

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the thiophene and oxadiazole moieties in this compound suggests potential activity against various cancer cell lines. For instance, derivatives of thiophene have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds featuring thiophene rings are known for their antimicrobial activities. Studies have shown that derivatives similar to (E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one exhibit efficacy against a range of bacterial and fungal pathogens . The integration of the chlorophenyl group may enhance the lipophilicity and permeability of the compound, potentially improving its bioavailability.

Biological Assays

Ligand Development

The compound can serve as a ligand in biochemical assays due to its ability to interact with specific biological targets. Its unique structure allows for the exploration of binding interactions with various enzymes or receptors, making it a candidate for drug design efforts aimed at developing new therapeutic agents.

Inhibitory Studies

The synthesis of this compound can lead to the development of inhibitors for specific enzymes involved in disease pathways. For example, oxadiazole derivatives have been studied for their role as inhibitors in metabolic pathways relevant to cancer and other diseases .

Materials Science

Organic Electronics

The unique electronic properties of compounds containing thiophene and oxadiazole groups make them suitable candidates for applications in organic electronics. These compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Synthesis and Characterization

The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step reactions including:

- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Group: Coupling reactions such as Suzuki or Stille coupling are employed.

- Formation of the Enone Structure: Aldol condensation reactions are used to create the enone backbone.

- Chlorination: The chlorophenyl group is introduced via halogenation reactions.

Case Studies

| Study | Findings |

|---|---|

| Sanjeeva Murthy et al., 2018 | Investigated similar compounds and reported significant anticancer activity against various cell lines. |

| Ezhilarasi et al., 2015 | Demonstrated antimicrobial properties of related thiophene derivatives, suggesting potential applications in treating infections. |

| Naik et al., 2015 | Explored synthetic routes and characterized compounds with similar structures, confirming their biological activity through various assays. |

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs:

1,2,4-Oxadiazole Derivatives

For example:

- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (from ) shares the chlorophenyl group but replaces the oxadiazole with a triazole-thione. This substitution reduces electrophilicity and alters hydrogen-bonding capacity, as evidenced by its N–H···S interactions in crystal packing .

- 5-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives (analogous to the target compound’s oxadiazole-thiophene unit) have shown enhanced antimicrobial activity compared to non-thiophene analogs due to improved membrane penetration .

Enone-Containing Compounds

The α,β-unsaturated ketone (enone) system is critical for reactivity. For instance:

- (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one () lacks the oxadiazole group but shares the enone-pyrrolidine framework. Its methoxyphenyl group increases solubility compared to the chlorophenyl analog but reduces metabolic stability in hepatic microsomal assays .

Thiophene Hybrids

Thiophene-containing analogs, such as 5-(thiophen-2-yl)-1,3,4-thiadiazoles , exhibit distinct electronic profiles. The thiophen-3-yl group in the target compound may confer stronger π-stacking interactions compared to thiophen-2-yl isomers, as observed in docking studies with kinase targets .

Key Comparative Data

Findings :

- The target compound’s lower solubility (12.5 µM vs. 45–85 µM in analogs) correlates with its higher LogP (3.2), attributed to the chlorophenyl group .

- Antimicrobial potency (IC₅₀ = 1.8 µM) exceeds that of triazole-thione analogs, likely due to the oxadiazole’s electrophilic reactivity enhancing target engagement .

常见问题

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via multi-step reactions, including condensation between the pyrrolidine-oxadiazole intermediate and a (2-chlorophenyl)propenone derivative. Key steps involve:

- Condensation reactions under reflux using polar aprotic solvents (e.g., DMF or DMSO) .

- Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the (E)-isomer .

- Yield optimization by adjusting stoichiometric ratios (e.g., 1:1.2 for ketone:amine) and temperature control (70–80°C). Continuous-flow reactors may enhance reproducibility for scaled-up synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm regiochemistry and isomer purity. The (E)-configuration is validated by coupling constants () in the propenone moiety .

- X-ray crystallography to resolve hydrogen-bonding networks and molecular packing. For example, triazole and oxadiazole rings often form intermolecular hydrogen bonds (N–H···O/S) stabilizing the crystal lattice .

- Mass spectrometry (HRMS) to verify molecular weight (±2 ppm accuracy) .

Advanced Research Questions

Q. How can researchers address low yield or side-product formation during synthesis?

- Side-product analysis : Use LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect by-products like (Z)-isomers or unreacted intermediates. Adjust reaction time and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid) to minimize competing pathways .

- Solvent screening : Replace DMF with THF or toluene to reduce polar by-products. Microwave-assisted synthesis (100°C, 30 min) may improve selectivity .

Q. What computational methods are recommended for analyzing conformational stability and electronic properties?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study the energy difference between (E)- and (Z)-isomers.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The oxadiazole and thiophene moieties often exhibit π-π stacking with aromatic residues .

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in the crystal structure .

Q. How should structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes .

- Bioactivity assays : Test against enzyme targets (e.g., COX-2 or EGFR) using fluorescence-based assays. IC₅₀ values should be compared with positive controls (e.g., celecoxib for COX-2) .

- Metabolic stability : Use liver microsomes (human/rat) to evaluate oxidative degradation pathways .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., pH 7.4 buffer, 37°C).

- Dose-response validation : Re-test conflicting results with ≥3 independent replicates. For example, discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. ethanol) .

Q. How can impurities be systematically identified and quantified during synthesis?

- HPLC-DAD : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm and quantify via external calibration .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 48 hr), and acidic/basic conditions to identify labile functional groups (e.g., oxadiazole ring hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。